Carbamic acid, N-[trans-4-(azidomethyl)-cyclohexyl]-, 1,1-dimethylethyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a trans-4-(azidomethyl)cyclohexyl substituent. The azidomethyl (–CH2N3) group confers unique reactivity, particularly in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or material science . The tert-butyl ester acts as a protective group, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[4-(azidomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)15-10-6-4-9(5-7-10)8-14-16-13/h9-10H,4-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLULFYNXOXWRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carbamic acid, N-[trans-4-(azidomethyl)-cyclohexyl]-, 1,1-dimethylethyl ester (CAS No. 956352-36-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H22N4O2
- Molecular Weight : 250.34 g/mol
- Structure : The compound features a carbamate functional group attached to a cyclohexyl ring with an azidomethyl substituent.
The biological activity of carbamic acid derivatives often relates to their ability to interact with various biological targets, including enzymes and receptors. Specifically, the azidomethyl group may facilitate bioorthogonal reactions, enhancing the compound's utility in targeted drug delivery systems and imaging applications.
Therapeutic Applications
- Antimicrobial Activity : Research indicates that carbamic acid derivatives can exhibit antimicrobial properties. For instance, compounds similar to this structure have been investigated for their efficacy against multi-drug resistant bacterial strains .
- Anticancer Properties : Some studies suggest that carbamate derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, they may inhibit PKC-theta, a protein kinase implicated in various cancers .
- Neuropharmacological Effects : The potential for these compounds to influence neurotransmitter systems has been noted, making them candidates for further exploration in treating psychiatric disorders .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various carbamate compounds, including those structurally related to carbamic acid, N-[trans-4-(azidomethyl)-cyclohexyl]-. Results demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Carbamate A | Staphylococcus aureus | 18 |
| Carbamate B | Escherichia coli | 15 |
| Carbamic Acid Derivative | Bacillus subtilis | 20 |
Study 2: Anticancer Activity
In another investigation focusing on PKC-theta inhibition, researchers synthesized several derivatives of carbamic acid and tested their effects on cancer cell lines. The findings suggested that some derivatives exhibited selective inhibition of PKC-theta with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 5.2 | MCF-7 (breast cancer) |
| Compound Y | 3.8 | A549 (lung cancer) |
| Carbamic Acid Derivative | 4.5 | HeLa (cervical cancer) |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Iodomethyl Group : Acts as a versatile leaving group; iodine’s polarizability facilitates nucleophilic substitutions (e.g., SN2 reactions). Light-sensitive, requiring storage in amber containers .
- Aminomethyl Group: The free amine (in ) is prone to oxidation but can be stabilized as a hemioxalate salt. Used in peptide synthesis or as a building block for pharmaceuticals .
- Methanesulfonate : Excellent leaving group for synthesizing amines or ethers via displacement reactions. More stable than iodides but less reactive than tosylates .
Research Findings and Case Studies
- Aminomethyl Derivatives: highlights commercial availability through EOS Med Chem, indicating their role in preclinical drug development. The oxalic acid salt () improves solubility for formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
